Benzofuran

Descripción

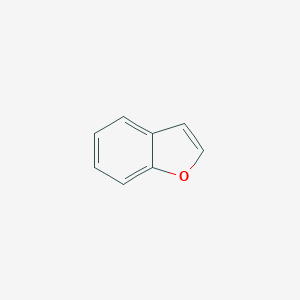

Structure

3D Structure

Propiedades

IUPAC Name |

1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O/c1-2-4-8-7(3-1)5-6-9-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANQTJSKSUMEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-73-1 | |

| Record name | Benzofuran, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6020141 | |

| Record name | 2,3-Benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-benzofuran is a clear oily yellow liquid with an aromatic odor. (NTP, 1992), Colorless, oily liquid with an aromatic odor; [HSDB] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

345 °F at 760 mmHg (NTP, 1992), 174 °C @ 760 mm Hg, BP: 62-63 °C @ 15 MM HG, 174.00 °C. @ 760.00 mm Hg, 174 °C | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

133 °F (NTP, 1992), 56 °C | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Insol in water and aq alkaline solns; miscible with benzene, petroleum ether, absolute alcohol, ether., Soluble in ethanol., Solubility in water: none | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.078 at 59 °F (NTP, 1992) - Denser than water; will sink, 1.0913 @ 25 °C, Relative density (water = 1): 1.09 | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

14.3 mmHg at 77 °F (NTP, 1992), 0.44 [mmHg], 0.44 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.06 | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Not solid @ -18 °C; oil, Colorless, oily liquid | |

CAS No. |

271-89-6 | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=271-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzofuran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BENZOFURAN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1255 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzofuran | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK6946W774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | BENZOFURAN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0388 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than -0.4 °F (NTP, 1992), Less than -18 °C, < -18 °C | |

| Record name | 2,3-BENZOFURAN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19862 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZOFURAN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4173 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Benzofuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032929 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Benzofuran Core

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the benzofuran core, a heterocyclic compound of significant interest in medicinal chemistry. From its fundamental structure and properties to its synthesis and profound impact on critical biological signaling pathways, this document serves as a technical resource for professionals in drug discovery and development.

This compound: Core Structure and IUPAC Numbering

This compound is a heterocyclic aromatic organic compound. Its structure consists of a benzene (B151609) ring fused to a furan (B31954) ring.[1] This bicyclic system is the foundation for a vast array of synthetic and naturally occurring molecules with diverse biological activities.

The numbering of the this compound ring system, according to IUPAC nomenclature, commences from the oxygen atom, which is assigned position 1. The carbon atoms are then numbered sequentially around the ring, with the fusion carbons designated as 3a and 7a.

Physicochemical Properties

This compound is a colorless, oily liquid with a characteristic aromatic odor. It is a component of coal tar and serves as the parent compound for many more complex structures.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O | |

| Molar Mass | 118.13 g/mol | |

| Boiling Point | 173-175 °C | [2] |

| Melting Point | < -18 °C | |

| Density | 1.095 g/mL at 20 °C | [2] |

| Appearance | Colorless oily liquid | |

| Odor | Aromatic | |

| Solubility | Insoluble in water | |

| LogP | 2.67 |

Synthesis of the this compound Core

The construction of the this compound scaffold can be achieved through various synthetic strategies. Key methods include the Perkin rearrangement, palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings, and intramolecular cyclizations.

Perkin Rearrangement

The Perkin rearrangement, also known as the coumarin-benzofuran ring contraction, is a classic method for synthesizing this compound-2-carboxylic acids from 3-halocoumarins.[3] The reaction proceeds via a base-catalyzed ring fission of the coumarin, followed by an intramolecular nucleophilic attack to form the this compound ring.[4]

Experimental Protocol: Microwave-Assisted Perkin Rearrangement [5]

-

Reactants: 3-Bromo-4-methyl-6,7-dimethoxycoumarin (0.05g, 0.167mmol), Sodium hydroxide (B78521) (0.0201g, 0.503mmol), Ethanol (B145695) (5ml).

-

Procedure:

-

Add the 3-bromocoumarin, sodium hydroxide, and ethanol to a microwave vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 300W for 5 minutes at a temperature of 79 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, concentrate the reaction mixture using a rotary evaporator.

-

Dissolve the crude product in a minimum volume of water.

-

Acidify the solution with hydrochloric acid to precipitate the this compound-2-carboxylic acid.

-

Collect the product by filtration and dry.

-

Suzuki Cross-Coupling

The Suzuki cross-coupling reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds. In the context of this compound synthesis, it is particularly useful for preparing 2-arylbenzofurans. This involves the coupling of a this compound boronic acid or ester with an aryl halide, or vice versa.

Experimental Protocol: Synthesis of 2-Arylbenzofurans via Suzuki Coupling [6]

-

Reactants: 2-(4-Bromophenyl)this compound (0.05 mmol), Arylboronic acid (0.08 mmol), Palladium(II) catalyst (e.g., Pd(OAc)₂, 0.0015 mmol), Base (e.g., K₂CO₃, 0.1 mmol), Solvent (Ethanol/Water, 1:1 v/v, 6 mL).

-

Procedure:

-

Dissolve 2-(4-bromophenyl)this compound, the arylboronic acid, palladium catalyst, and potassium carbonate in the ethanol/water solvent mixture.

-

Stir the resulting suspension at 80 °C for 4 hours.

-

Monitor the reaction by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Sonogashira Coupling

The Sonogashira coupling is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This method is employed to synthesize various substituted benzofurans. A common strategy involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to construct the this compound ring.[3]

Biological Significance and Signaling Pathways

This compound derivatives exhibit a remarkable range of biological activities, making them privileged scaffolds in drug discovery.[7] These activities include anti-tumor, antibacterial, anti-inflammatory, and antiviral properties.[7] Many of these effects are attributed to the modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival.[8] Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory disorders. Certain this compound derivatives have been shown to inhibit the NF-κB pathway.[9] For instance, specific derivatives can prevent the phosphorylation and subsequent degradation of IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 3. Total synthesis of natural products containing this compound rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural source, bioactivity and synthesis of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Features Defining NF-κB Inhibition by Lignan-Inspired Benzofurans and Benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Benzofuran

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of benzofuran, a heterocyclic compound integral to numerous natural products and synthetic pharmaceuticals.[1][2] The document summarizes key quantitative data, outlines its chemical reactivity, and presents representative experimental protocols for its functionalization.

Core Physical and Spectroscopic Properties

This compound, also known as coumarone, is a colorless to pale yellow oily liquid with a distinct aromatic odor.[3][4][5] It is a volatile compound, naturally present in coal tar, and serves as the parent structure for many complex derivatives, such as the naturally occurring psoralen.[1][6] this compound is insoluble in water but miscible with many organic solvents, including benzene (B151609), petroleum ether, ethanol, and ether.[2][3][7] It has a tendency to slowly polymerize upon standing, a process accelerated by strong acids like H₂SO₄.[4][5]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | References |

| Molecular Formula | C₈H₆O | [1][8] |

| Molar Mass | 118.13 - 118.14 g/mol | [1][7] |

| Appearance | Colorless to pale yellow oily liquid | [3][4][5] |

| Odor | Aromatic, sweet-smelling | [3][4] |

| Melting Point | < -18 °C (0 °F; 255 K) | [1][7][9][10] |

| Boiling Point | 173-175 °C (343-345 °F; 446-448 K) | [1][4][7][9] |

| Density | 1.072 - 1.095 g/mL at 20-25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.566 - 1.568 | [6][10] |

| Solubility | Insoluble in water; miscible with ethanol, ether, benzene | [2][3][7] |

| LogP (Octanol/Water) | 2.67 | [3][7] |

| UV Absorption (λmax) | 245, 275, 282 nm | [4] |

Chemical Structure and Reactivity

This compound is an aromatic heterocyclic compound consisting of a benzene ring fused to a furan (B31954) ring.[1][5] This fusion confers aromatic stability, making it more stable than furan alone.[11] The molecule's reactivity is governed by the interplay between the electron-rich furan ring and the fused benzene ring.

The frontier orbital theory suggests that the C2 and C3 atoms of the furan moiety are the most reactive sites.[12] Electrophilic substitution reactions predominantly occur at the 2-position, as this leads to a more stable carbocation intermediate where the positive charge can be delocalized without disrupting the benzene ring's aromaticity.[11][13]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ijsdr.org [ijsdr.org]

- 3. This compound | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 271-89-6 [chemicalbook.com]

- 5. grokipedia.com [grokipedia.com]

- 6. 1-benzofuran, 271-89-6 [thegoodscentscompany.com]

- 7. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 271-89-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. This compound CAS#: 271-89-6 [m.chemicalbook.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. 22723_lec7.ppt [slideshare.net]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to Naturally Occurring Benzofuran Derivatives in Plants: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran derivatives represent a large and structurally diverse class of naturally occurring heterocyclic compounds that are widely distributed in the plant kingdom.[1][2] These secondary metabolites are particularly abundant in plant families such as Moraceae, Fabaceae, Asteraceae, and Rutaceae.[1][3] Possessing a versatile this compound scaffold, these compounds exhibit a broad spectrum of biological and pharmacological activities, including anti-inflammatory, anticancer, antioxidant, antimicrobial, and neuroprotective effects.[2][4][5] This has led to significant interest in their potential as lead compounds for the development of new therapeutics.[6][7] This technical guide provides an in-depth overview of the core aspects of naturally occurring this compound derivatives in plants, including their sources, biological activities with quantitative data, detailed experimental protocols for their study, and a visualization of the key signaling pathways they modulate.

Natural Sources and Bioactive Compounds

A wide array of this compound derivatives have been isolated from various plant species. These compounds often play a role in the plant's defense mechanisms. Notable examples include moracins from Morus alba (mulberry), psoralen (B192213) and angelicin (B190584) from Psoralea corylifolia, and euparin (B158306) from Eupatorium species.[8] The structural diversity of these compounds, arising from different substitution patterns on the this compound ring system, contributes to their wide range of biological activities.[4]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various naturally occurring this compound derivatives, providing a comparative overview for researchers.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Plant Source/Derivative Type | Cancer Cell Line | IC50 (µM) | Reference(s) |

| Ailanthoidol | Zanthoxylum ailanthoides | Huh7 (hepatoma) | 22 (48h) | [9] |

| Ailanthoidol | Zanthoxylum ailanthoides | HepG2 (liver carcinoma) | > 80 | [9] |

| Angelicin | - | MHV-68 (γ-herpesvirus) | 28.95 | [1] |

| Compound 32a | This compound derivative | HePG2, HeLa, MCF-7, PC3 | 8.49 - 16.72 | [9] |

| Compound 50g | This compound-2-carboxamide derivative | HCT-116, HeLa, HepG2, A549 | 0.57 - 5.74 | [9] |

| Compound 14c | 3-oxadiazolylthis compound derivative | HCT116 (colon cancer) | 3.27 | [9] |

| Compound 1 | Halogenated this compound derivative | HL60 (leukemia) | 0.1 | [10] |

| Compound 5 | Amiloride-benzofuran derivative | - | 0.43 | [10] |

| Compound 11a | Hybrid this compound | A549 (lung cancer) | 0.12 | [10] |

| Compound 11a | Hybrid this compound | SGC7901 (gastric cancer) | 2.75 | [10] |

| Compound 1 | Fluorinated this compound | HCT116 (colorectal adenocarcinoma) | 19.5 | [11] |

| Compound 2 | Fluorinated this compound | HCT116 (colorectal adenocarcinoma) | 24.8 | [11] |

| This compound-pyrazole derivative 36 | Synthetic | NCI-H460 (Non-small cell lung cancer) | < 10 (80.92% inhibition) | [5] |

| This compound-pyrazole derivative 36 | Synthetic | HCT-116 (Colon cancer) | < 10 (72.14% inhibition) | [5] |

| This compound derivative 32 | Synthetic | A2780 (ovarian cancer) | 12 | [5] |

| This compound derivative 33 | Synthetic | A2780 (ovarian cancer) | 11 | [5] |

| This compound derivative 35 | Synthetic | MM231 (cancer cell line) | 2.20 | [5] |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound | Derivative Type | Assay | IC50 (µM) | Reference(s) |

| Compound 38 | N-aryl piperazine (B1678402) derivative | NO Production Inhibition | 5.28 | [5] |

| Compound 1 | Aza-benzofuran | NO Release Inhibition | 17.3 | [12] |

| Compound 4 | Aza-benzofuran | NO Release Inhibition | 16.5 | [12] |

| Compound 5d | Piperazine/benzofuran hybrid | NO Generation Inhibition | 52.23 | [13] |

| Fluorinated this compound derivatives | Synthetic | IL-6 Production | 1.2 - 9.04 | [11][14] |

| Fluorinated this compound derivatives | Synthetic | CCL2 Production | 1.5 - 19.3 | [11][14] |

| Fluorinated this compound derivatives | Synthetic | NO Production | 2.4 - 5.2 | [11][14] |

| Fluorinated this compound derivatives | Synthetic | PGE2 Production | 1.1 - 20.5 | [11][14] |

| Compound 3 | Fluorinated this compound | COX-1 Activity | 7.9 | [11] |

| Compound 6 | Fluorinated this compound | COX-1 Activity | 5 | [11] |

| Compound 6 | Fluorinated this compound | COX-2 Activity | 13 | [11] |

Table 3: Antioxidant Activity of this compound Derivatives

| Compound | Plant Source/Derivative Type | Assay | SC50/IC50 (µg/mL) | Reference(s) |

| New this compound isoflavonoid (B1168493) (2 ) | Pterocarpus erinaceus | DPPH Radical Scavenging | 12.63 ± 0.86 | [15] |

| Calycosin (8 ) | Pterocarpus erinaceus | DPPH Radical Scavenging | 42.53 ± 1.77 | [15] |

Table 4: Antimicrobial Activity of this compound Derivatives

| Compound | Derivative Type | Microorganism | MIC (µg/mL) | Reference(s) |

| Compound 1 | Aza-benzofuran | Salmonella typhimurium | 12.5 | [12] |

| Compound 1 | Aza-benzofuran | Staphylococcus aureus | 12.5 | [12] |

| Compound 1 | Aza-benzofuran | Escherichia coli | 25 | [12] |

| Compound 5 | Aza-benzofuran | Penicillium italicum | 12.5 | [12] |

| Compound 6 | Aza-benzofuran | Colletotrichum musae | 12.5 - 25 | [12] |

| Compound with hydroxyl at C-6 | Synthetic | Various bacteria | 0.78 - 3.12 | [16] |

| Compounds III, IV, VI | 3-Benzofurancarboxylic acid derivatives | Gram-positive bacteria | 50 - 200 | [17] |

| Compounds III, VI | 3-Benzofurancarboxylic acid derivatives | Candida albicans, C. parapsilosis | 100 | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of naturally occurring this compound derivatives.

Extraction and Isolation of this compound Derivatives

This protocol provides a general procedure for the extraction and isolation of this compound derivatives from plant materials. The specific solvents and chromatographic conditions may need to be optimized depending on the target compounds and the plant matrix.

a. Materials and Reagents:

-

Dried and powdered plant material (e.g., root bark of Morus alba)

-

Organic solvents: n-hexane, ethyl acetate (B1210297), methanol (B129727), acetonitrile (B52724) (HPLC grade)

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Pre-coated silica gel TLC plates (GF254)

-

Deionized water

-

Rotary evaporator

-

Chromatography columns

b. Extraction Procedure:

-

Macerate the dried and powdered plant material with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate.

-

Concentrate the ethyl acetate fraction to dryness.

c. Isolation Procedure:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane-ethyl acetate (e.g., from 100:0 to 0:100) to yield several fractions.

-

Monitor the fractions by TLC, visualizing with a UV lamp (254 nm and 365 nm).

-

Combine fractions with similar TLC profiles.

-

Further purify the combined fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Final purification of the isolated compounds can be achieved by preparative HPLC on a C18 column using a suitable mobile phase (e.g., acetonitrile-water gradient).[18]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[19][20]

a. Materials and Reagents:

-

96-well microtiter plates

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Test compounds (dissolved in DMSO)

-

Microplate reader

-

Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL) and incubate for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

c. Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[23][24]

a. Materials and Reagents:

-

DPPH solution (0.1 mM in methanol)

-

Methanol

-

Test compounds (dissolved in methanol)

-

Positive control (e.g., ascorbic acid or Trolox)

-

96-well microtiter plate

-

Microplate reader

-

Prepare different concentrations of the test compounds in methanol.

-

Add 100 µL of each concentration to the wells of a 96-well plate.

-

Add 100 µL of DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

c. Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Materials and Reagents:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Griess reagent (A: 1% sulfanilamide (B372717) in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Test compounds (dissolved in DMSO)

-

96-well plate

-

Microplate reader

b. Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Mix the supernatant with 100 µL of Griess reagent (equal volumes of reagent A and B) and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

c. Data Analysis: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is commonly used.[26][27]

a. Materials and Reagents:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

-

Spectrophotometer or microplate reader

-

Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the inoculum to the final concentration (e.g., 5 x 10⁵ CFU/mL).

-

Add 100 µL of the inoculum to each well containing the serially diluted compound.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration that shows no visible growth or by measuring the optical density at 600 nm.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for drug development.

Anti-inflammatory Signaling Pathways

Many this compound derivatives exhibit anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways.[30][31][32] These pathways are critical regulators of the inflammatory response.

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

Anticancer Signaling Pathways: Induction of Apoptosis

Several this compound derivatives, such as psoralen and angelicin, induce apoptosis in cancer cells through various mechanisms, including DNA damage and modulation of apoptotic signaling pathways.[33][34] Psoralen, upon photoactivation with UVA light, forms DNA adducts, leading to cell cycle arrest and apoptosis.[6][8] Angelicin can induce apoptosis by downregulating anti-apoptotic proteins and activating caspases.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Angelicin—A Furocoumarin Compound With Vast Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Natural source, bioactivity and synthesis of this compound derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

- 8. Psoralen - Wikipedia [en.wikipedia.org]

- 9. Anticancer therapeutic potential of this compound scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of this compound Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorinated this compound and Dihydrothis compound as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Separation of Benzofurazan on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 21. benchchem.com [benchchem.com]

- 22. MTT assay overview | Abcam [abcam.com]

- 23. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 24. acmeresearchlabs.in [acmeresearchlabs.in]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. jcdr.net [jcdr.net]

- 28. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Antibacterial Efficacy and Minimum Inhibitory Concentrations of Medicinal Plants Against Wound Pathogens – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 30. mdpi.com [mdpi.com]

- 31. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Anti-tumor effect and hepatotoxicity mechanisms of psoralen - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Unsubstituted Benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for unsubstituted benzofuran, a foundational heterocyclic motif in numerous pharmacologically active compounds. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule, offering a baseline for the characterization of more complex derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of the hydrogen atoms in this compound.

Table 1: ¹H NMR Spectroscopic Data for Unsubstituted this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.52 | d | 2.2 |

| H-3 | 6.66 | d | 2.2 |

| H-4 | 7.49 | d | 7.8 |

| H-5 | 7.19 | t | 7.5 |

| H-6 | 7.25 | t | 7.8 |

| H-7 | 7.42 | d | 8.1 |

Data obtained in CDCl₃ at 300 MHz.[1]

¹³C NMR Spectroscopy

Carbon NMR provides insight into the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Unsubstituted this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 144.9 |

| C-3 | 106.6 |

| C-3a | 127.5 |

| C-4 | 121.4 |

| C-5 | 122.8 |

| C-6 | 124.2 |

| C-7 | 111.4 |

| C-7a | 154.9 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Unsubstituted this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3120 | Weak | C-H stretching (aromatic) |

| 1620 | Medium | C=C stretching (aromatic) |

| 1255 | Strong | C-O-C stretching (asymmetric) |

| 1175 | Medium | In-plane C-H bending |

| 745 | Strong | Out-of-plane C-H bending |

Data represents typical values and may vary based on the sampling method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For unsubstituted this compound, the molecular formula is C₈H₆O and the molecular weight is approximately 118.13 g/mol .[3]

Table 4: Major Fragments in the Electron Ionization (EI) Mass Spectrum of Unsubstituted this compound

| m/z | Relative Intensity (%) | Possible Fragment |

| 118 | 100 | [M]⁺ (Molecular Ion) |

| 90 | 25 | [M - CO]⁺ |

| 89 | 50 | [M - CHO]⁺ |

| 63 | 15 | [C₅H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for unsubstituted this compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4]

-

Ensure the sample is fully dissolved.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

The spectra are typically recorded on a 300 MHz or 400 MHz spectrometer.[5]

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans is typically required.[4]

-

The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[6]

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: A thin film of liquid this compound can be placed between two salt plates (e.g., NaCl or KBr).

-

Solution: Prepare a dilute solution of this compound in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

Instrumentation and Data Acquisition:

-

An FTIR spectrometer is used to record the spectrum.

-

A background spectrum of the salt plates or the solvent is recorded first.

-

The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹.

-

The background is automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Introduction:

-

The sample is typically introduced via a gas chromatograph (GC-MS) for separation and purification before entering the mass spectrometer.

Instrumentation and Data Acquisition:

-

An electron ionization (EI) source is commonly used with an ionization energy of 70 eV.[6]

-

The mass analyzer (e.g., quadrupole, ion trap) is scanned over a suitable mass range (e.g., m/z 40-200).

-

The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like unsubstituted this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. This compound(271-89-6) 13C NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound [webbook.nist.gov]

- 4. benchchem.com [benchchem.com]

- 5. Transition-Metal-Free One-Pot Synthesis of Fused Benzofuranamines and Benzo[b]thiophenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Benzofuran Scaffold: A Privileged Core in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene (B151609) and a furan (B31954) ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in a diverse array of natural products and synthetically derived molecules has established it as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity.[3][4] This inherent versatility has led to the development of numerous this compound-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and neuroprotective properties.[5][6][7]

This technical guide provides a comprehensive overview of the this compound scaffold in drug discovery and development. It delves into key synthetic methodologies, presents quantitative biological data for representative derivatives, elucidates the modulation of critical signaling pathways, and provides detailed experimental protocols for the synthesis and evaluation of these promising therapeutic agents.

Synthetic Methodologies

The construction of the this compound nucleus is a well-established area of organic synthesis, with numerous methods available for the preparation of a wide variety of derivatives. These methods can be broadly categorized into classical and modern transition-metal-catalyzed approaches.

One common classical approach involves the reaction of a salicylaldehyde (B1680747) with a chloroacetone (B47974) derivative in the presence of a base, followed by further modifications to introduce diverse functionalities.[8] More contemporary methods often employ palladium- or copper-catalyzed cross-coupling reactions, offering high yields and broad functional group tolerance.[4]

Featured Synthetic Protocols

Synthesis of 2-Arylbenzofurans:

A facile two-step synthesis has been developed involving a selective cross McMurry coupling of a salicylaldehyde with an aromatic aldehyde, followed by an oxidative cyclization of the resulting ortho-vinylphenol.[1]

-

Step 1: Selective Cross McMurry Coupling:

-

To a suspension of a low-valent titanium reagent (prepared from TiCl4 and Zn powder) in THF, add a mixture of the salicylaldehyde (1 mmol) and the aromatic aldehyde (1 mmol) in THF at reflux.

-

Stir the reaction mixture at reflux for 2-4 hours.

-

Cool the reaction to room temperature and quench with 1 M HCl.

-

Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the organic layer and purify the crude product by flash chromatography to yield the o-vinylphenol.

-

-

Step 2: Oxidative Cyclization:

-

To a solution of the o-vinylphenol (2 mmol) in THF (20 mL), add anhydrous K2CO3 (1.53 g, 11.1 mmol) and stir for 10 minutes.[1]

-

Add I2 (2.82 g, 11.1 mmol) and stir the mixture at ambient temperature until the starting material is consumed (monitored by TLC).[1]

-

Pour the mixture into saturated aqueous NaHCO3 (30 mL) and treat with saturated aqueous NaHSO3 to remove excess iodine.[1]

-

Extract the mixture with ethyl acetate, wash with brine, and dry over anhydrous Na2SO4.

-

Concentrate the organic layer and purify the residue by flash chromatography to afford the 2-arylthis compound.[1]

-

Synthesis of this compound-Chalcone Hybrids:

These hybrids can be synthesized via an aldol (B89426) condensation reaction between a 2-acetylthis compound (B162037) derivative and an appropriate aldehyde.[7][9]

-

Prepare a solution of the 1-(this compound-2-yl)ethanone derivative and a substituted aldehyde in methanol.

-

Cool the solution to 0-5 °C.

-

Add an aqueous solution of sodium hydroxide (B78521) and stir the mixture at room temperature for several hours.[7]

-

Pour the reaction mixture onto crushed ice.

-

Neutralize the resulting precipitate with dilute HCl, filter, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent like ethanol (B145695) to obtain the this compound-chalcone hybrid.[7]

Synthesis of 3-Acyl-5-hydroxythis compound Derivatives:

A selective synthesis of 3-acylbenzofurans can be achieved through the rearrangement of 2-hydroxychalcones.[10]

-

Prepare the corresponding 2-hydroxychalcone (B1664081) by condensing an appropriate 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde.

-

Protect the hydroxyl group of the chalcone (B49325) (e.g., as a methoxymethyl (MOM) ether).

-

Subject the protected chalcone to an oxidative rearrangement using a hypervalent iodine reagent (e.g., phenyliodine(III) diacetate) to form a 1,2-dicarbonyl intermediate.

-

Induce cyclization and deprotection under basic or weakly acidic conditions to yield the 3-acylthis compound.[10] For the synthesis of 5-hydroxythis compound derivatives, a practical method involves the oxidative coupling of simple phenols and β-dicarbonyl compounds.[11]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable range of biological activities. The following tables summarize the quantitative data for some of the most promising anticancer and antimicrobial this compound compounds.

Anticancer Activity

The anticancer potential of this compound derivatives has been extensively studied against a variety of human cancer cell lines.[8][12][13] Their mechanisms of action often involve the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1][5]

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Halogenated this compound (Compound 1) | K562 (Leukemia) | 5 | [8] |

| Halogenated this compound (Compound 1) | HL60 (Leukemia) | 0.1 | [8] |

| Amiloride-Benzofuran Hybrid (Compound 5, Fluorinated) | Not Specified | 0.43 | [8] |

| This compound-N-Aryl Piperazine Hybrid (Hybrid 16) | A549 (Lung Carcinoma) | 0.12 | [14] |

| This compound-N-Aryl Piperazine Hybrid (Hybrid 16) | SGC7901 (Gastric Cancer) | 2.75 | [14] |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxythis compound-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (Compound 9) | SQ20B (Head and Neck Cancer) | 0.46 | [8] |

| Oxindole-based this compound Hybrid (Compound 22d) | MCF-7 (Breast Cancer) | 3.41 | [12] |

| Oxindole-based this compound Hybrid (Compound 22f) | MCF-7 (Breast Cancer) | 2.27 | [12] |

| This compound-based Oxadiazole Conjugate (Compound 14c) | HCT116 (Colon Cancer) | 3.27 | [12] |

| This compound-2-carboxamide Derivative (Compound 50g) | HCT116 (Colon Cancer) | 0.87 | [12] |

| This compound-2-carboxamide Derivative (Compound 50g) | HeLa (Cervical Cancer) | 0.73 | [12] |

| This compound-2-carboxamide Derivative (Compound 50g) | A549 (Lung Cancer) | 0.57 | [12] |

| This compound-Indole Hybrid (Compound 8aa) | PC9 (Non-Small-Cell Lung Cancer) | 0.32 | [13] |

| This compound-Indole Hybrid (Compound 8aa) | A549 (Non-Small-Cell Lung Cancer) | 0.89 | [13] |

| Benzo[b]furan Derivative (Compound 26) | MCF-7 (Breast Cancer) | 0.057 | [5] |

| Benzo[b]furan Derivative (Compound 36) | MCF-7 (Breast Cancer) | 0.051 | [5] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. This compound derivatives have shown significant activity against a range of bacteria and fungi.[2][3]

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| This compound-5-ol Derivative (Compound 20) | Various Fungal Species | 1.6-12.5 | [2] |

| This compound-5-ol Derivative (Compound 21) | Various Fungal Species | 1.6-12.5 | [2] |

| Aza-benzofuran (Compound 1) | Salmonella typhimurium | 12.5 | [3] |

| Aza-benzofuran (Compound 1) | Escherichia coli | 25 | [3] |

| Aza-benzofuran (Compound 1) | Staphylococcus aureus | 12.5 | [3] |

| Oxa-benzofuran (Compound 5) | Penicillium italicum | 12.5 | [3] |

| Oxa-benzofuran (Compound 6) | Colletotrichum musae | 12.5-25 | [3] |

| This compound Amide Derivative (Compound 6a) | Various Bacteria and Fungi | 6.25 | [11] |

| This compound Amide Derivative (Compound 6b) | Various Bacteria and Fungi | 6.25 | [11] |

| This compound Amide Derivative (Compound 6f) | Various Bacteria and Fungi | 6.25 | [11] |

| Hydrophobic this compound Analog | E. coli, S. aureus, MRSA, B. subtilis | 0.39-3.12 | [9] |

| 3-Benzofurancarboxylic Acid Derivative (Compound III) | Gram-positive Bacteria | 50-200 | [15] |

| 3-Benzofurancarboxylic Acid Derivative (Compound IV) | Gram-positive Bacteria | 50-200 | [15] |

| 3-Benzofurancarboxylic Acid Derivative (Compound VI) | Gram-positive Bacteria | 50-200 | [15] |

| 3-Benzofurancarboxylic Acid Derivative (Compound III) | Candida albicans, C. parapsilosis | 100 | [15] |

| 3-Benzofurancarboxylic Acid Derivative (Compound VI) | Candida albicans, C. parapsilosis | 100 | [15] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are often attributed to their ability to modulate key cellular signaling pathways that are dysregulated in various diseases.

PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[5] Several this compound derivatives have been identified as potent inhibitors of this pathway, often leading to the induction of apoptosis in cancer cells.[5][14][16][17] These compounds have been shown to inhibit the phosphorylation of key downstream effectors of this pathway, including Akt and mTOR.[5]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.[18][19][20][21] Dysregulation of this pathway is also frequently observed in cancer. Certain this compound derivatives have been shown to inhibit the phosphorylation of key components of this pathway, including ERK, JNK, and p38, thereby exerting their anti-inflammatory and anticancer effects.[18][19][22]

Caption: Inhibition of the Ras/Raf/MEK/ERK pathway by this compound derivatives.

Experimental Protocols and Workflows

Experimental Workflow for Screening this compound Derivatives

The discovery and development of novel this compound-based therapeutic agents typically follow a structured workflow, from initial synthesis to preclinical evaluation.

Caption: A generalized experimental workflow for this compound drug discovery.

Detailed Experimental Protocols

MTT Assay for Anticancer Activity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized this compound compounds (typically ranging from 0.01 to 100 µM) and incubate for 48 or 72 hours.[4]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.[4]

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[6]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):